molecular formula C18H11NO2 B11965474 2-Naphthalen-2-yl-isoindole-1,3-dione CAS No. 5324-19-6

2-Naphthalen-2-yl-isoindole-1,3-dione

Cat. No.: B11965474
CAS No.: 5324-19-6
M. Wt: 273.3 g/mol
InChI Key: SWZVZDHOTBBAPC-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yl-isoindole-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-yl-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of phthalimide-N-sulfonic acid as a catalyst and high-temperature reactions under a nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yl-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, organocatalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-diones, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Properties

CAS No.

5324-19-6

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-naphthalen-2-ylisoindole-1,3-dione

InChI

InChI=1S/C18H11NO2/c20-17-15-7-3-4-8-16(15)18(21)19(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

SWZVZDHOTBBAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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